molecular formula C8H13Br B14532197 8-Bromobicyclo[5.1.0]octane CAS No. 62653-31-0

8-Bromobicyclo[5.1.0]octane

Cat. No.: B14532197
CAS No.: 62653-31-0
M. Wt: 189.09 g/mol
InChI Key: RDEWJNLWKSBRBI-UHFFFAOYSA-N
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Description

8-Bromobicyclo[510]octane is a bicyclic organic compound characterized by a bromine atom attached to a bicyclo[510]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Bromobicyclo[5.1.0]octane can be synthesized through the bromination of bicyclo[5.1.0]octane. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions . Another approach involves the use of silver perchlorate-promoted solvolysis of halogenocyclopropane intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of bromination and solvolysis reactions can be scaled up for industrial applications. The choice of reagents, solvents, and reaction conditions would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Bromobicyclo[5.1.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Elimination: Heating with water or alcohols under reflux conditions.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of various substituted bicyclo[5.1.0]octane derivatives.

    Elimination: Formation of alkenes.

    Reduction: Formation of reduced bicyclo[5.1.0]octane derivatives.

Scientific Research Applications

8-Bromobicyclo[5.1.0]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromobicyclo[5.1.0]octane involves its reactivity due to the strained bicyclic structure and the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution and elimination reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromobicyclo[51

Properties

CAS No.

62653-31-0

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

8-bromobicyclo[5.1.0]octane

InChI

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7(6)8/h6-8H,1-5H2

InChI Key

RDEWJNLWKSBRBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C2Br)CC1

Origin of Product

United States

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